molecular formula C11H7ClN2O3 B1328672 3-(6-Chloropyridazin-3-oxy)benzoic acid CAS No. 78747-71-4

3-(6-Chloropyridazin-3-oxy)benzoic acid

Cat. No. B1328672
Key on ui cas rn: 78747-71-4
M. Wt: 250.64 g/mol
InChI Key: IHEFRJFIDRTBEU-UHFFFAOYSA-N
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Patent
US08927549B2

Procedure details

A mixture of 3-(6-chloro-pyridazin-3-yloxy)-benzoic acid methyl ester (950 g, 3.6 mmol) and NaOH (700 mg, 16 mmol) in methanol:THF:water (1:1:1, 6 mL) was stirred at room temperature for 8 h, solvents were evaporated. Crude mass was taken in water (40 mL), acidified to pH 4.0 and extracted with ethyl acetate. Evaporation of ethyl acetate furnished 3-(6-chloro-pyridazin-3-yloxy)-benzoic acid (580 mg).
Name
3-(6-chloro-pyridazin-3-yloxy)-benzoic acid methyl ester
Quantity
950 g
Type
reactant
Reaction Step One
Name
Quantity
700 mg
Type
reactant
Reaction Step One
Name
methanol THF water
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][C:11]2[N:12]=[N:13][C:14]([Cl:17])=[CH:15][CH:16]=2)[CH:5]=1.[OH-].[Na+]>CO.C1COCC1.O>[Cl:17][C:14]1[N:13]=[N:12][C:11]([O:10][C:6]2[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=2)[C:3]([OH:18])=[O:2])=[CH:16][CH:15]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
3-(6-chloro-pyridazin-3-yloxy)-benzoic acid methyl ester
Quantity
950 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)OC=1N=NC(=CC1)Cl)=O
Name
Quantity
700 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
methanol THF water
Quantity
6 mL
Type
solvent
Smiles
CO.C1CCOC1.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvents were evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Evaporation of ethyl acetate

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC1=CC=C(N=N1)OC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 580 mg
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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